Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Description
Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a carbamate derivative featuring a pyrazole core substituted with bromine and methyl groups. The tert-butyloxycarbonyl (Boc) and carbamate functionalities serve as protective groups, commonly used in organic synthesis to shield reactive amines during multi-step reactions. Its molecular formula is C₁₃H₂₀BrN₃O₄, with a molecular weight of 370.22 g/mol. The Boc group contributes to steric bulk and lipophilicity, while the pyrazole ring provides a planar heterocyclic framework conducive to π-π stacking interactions in crystalline states .
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN3O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-11-10(16)8-18(7)17-11/h8H,9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWGZFCNNRQKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=NN(C=C1Br)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It serves as a tool in studying biological systems, particularly in enzyme inhibition studies. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application but generally involves the formation of stable complexes with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate with structurally analogous compounds, focusing on functional groups, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Similarities:
Heterocyclic Core: Pyrazole vs. Thiazole derivatives, like the compound in , often display enhanced metabolic stability in agrochemical applications.
Substituent Effects: Bromine vs. This difference may affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Nitro Group: The nitro-substituted pyrazole derivative has higher density and oxidative reactivity, making it suitable for explosives research.
Protective Groups :
- Both compounds use Boc protection for amine stabilization. However, steric hindrance from the tert-butyl group in the target compound may reduce nucleophilic substitution rates compared to smaller protecting groups.
Table 2: Physicochemical Properties
| Property | Target Compound | Thiazole Analog | Nitro-Pyrazole Analog |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 1.5 |
| Water Solubility (mg/mL) | <0.1 | <0.1 | 0.5 |
| Melting Point (°C) | 112–114 (estimated) | 98–100 | 145–147 |
Research Findings:
- Synthetic Utility : The target compound’s bromine atom facilitates palladium-catalyzed cross-coupling reactions, a trait shared with the thiazole analog . However, pyrazole derivatives generally exhibit higher thermal stability in solid-state crystallography studies .
- Crystallographic Behavior: Mercury visualization software () reveals that the pyrazole core forms tighter hydrogen-bonded networks compared to thiazole derivatives, likely due to the dual nitrogen atoms enabling more donor-acceptor interactions .
Notes
- Structural analogs like the thiazole derivative in provide indirect insights.
- Software tools such as SHELX and ORTEP-3 are critical for resolving crystallographic ambiguities in such halogenated heterocycles.
Biological Activity
Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 304.18 g/mol. The structure includes a tert-butyl group, a pyrazole moiety, and a carbamate functional group, which contribute to its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.18 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)NCC1=NN(C=C1Br)C |
Anticancer Properties
Research indicates that compounds containing the pyrazole ring often exhibit significant anticancer properties. Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate has been identified as a potential intermediate in the synthesis of anticancer drugs, such as Lorlatinib, which targets specific pathways involved in cancer cell proliferation and survival .
Enzyme Inhibition
This compound may also play a role in enzyme inhibition studies. Pyrazoles are known to interact with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme dysregulation is a factor. The precise mechanisms by which this compound interacts with enzymes remain an area of active research .
Antimicrobial Activity
The presence of the bromine atom in the compound's structure suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate could be explored for its antibacterial properties .
Synthesis and Reaction Pathways
The synthesis of tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate typically involves multiple steps:
- Starting Materials : The synthesis begins with tert-butyl carbamate and a brominated pyrazole derivative.
- Palladium-Catalyzed Cross-Coupling : A common method includes using palladium as a catalyst to facilitate the reaction between tert-butyl carbamate and aryl halides.
- Reaction Conditions : The reaction is often conducted in solvents like 1,4-dioxane at elevated temperatures to improve yield and purity .
Study on Anticancer Activity
In a study evaluating the anticancer potential of various pyrazole derivatives, tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate demonstrated significant cytotoxicity against several cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing that the compound effectively inhibited cell growth at micromolar concentrations .
Enzyme Interaction Analysis
Another research project focused on the enzyme inhibition capabilities of this compound. Using kinetic assays, researchers found that tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate effectively inhibited target enzymes involved in metabolic pathways associated with cancer progression, suggesting its potential as a lead compound for drug development .
Q & A
Basic: What synthetic strategies are recommended for preparing this carbamate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential protection, bromination, and coupling steps. Key considerations:
- Protection: Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates. Boc anhydride with DMAP in dichloromethane (DCM) at room temperature is effective for amine protection .
- Bromination: Introduce the bromo group on the pyrazole ring via electrophilic substitution (e.g., NBS with AIBN in CCl₄ under reflux) .
- Coupling: Suzuki-Miyaura cross-coupling or nucleophilic substitution can attach the methylpyrazole moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) are preferred .
Optimization Tips: - Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane).
- Purify via flash chromatography (gradient elution with ethyl acetate/hexane) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. Follow these steps:
Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution: Apply SHELXT for direct methods and SHELXL for refinement .
Hydrogen Bonding Analysis: Use Mercury to visualize H-bond networks (e.g., N–H···O interactions) and compare with graph-set notation (e.g., R₂²(8) motifs) .
Example Finding:
Similar carbamates show intramolecular H-bonds between the Boc carbonyl and pyrazole N–H, stabilizing planar conformations .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key signals should be prioritized?
Methodological Answer:
- NMR:
- IR: Carbamate C=O (1700–1750 cm⁻¹) and C–O–C (1250 cm⁻¹) stretches confirm functional groups .
- HRMS: Exact mass (±0.001 Da) validates molecular formula (e.g., [M+H]⁺ = calculated for C₁₅H₂₃BrN₃O₄⁺) .
Advanced: How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
Computational Modeling: Use DFT (B3LYP/6-311+G(d,p)) to calculate theoretical shifts. Compare with experimental data using RMSD analysis.
Dynamic Effects: Variable-temperature NMR (e.g., 298–343 K) identifies conformational exchange broadening .
Solvent Effects: Account for solvent polarity (e.g., DMSO vs. CDCl₃) using COSMO-RS models.
Case Study:
For tert-butyl carbamates, discrepancies in pyrazole proton shifts often arise from solvent-induced π-stacking .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
While not classified as hazardous (per GHS), follow these protocols:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of brominated intermediates .
- Spill Management: Absorb with vermiculite and dispose as halogenated waste .
Advanced: How does steric hindrance from the Boc group influence reactivity in downstream functionalization?
Methodological Answer:
The bulky Boc group can:
- Slow Nucleophilic Attacks: Use bulky bases (e.g., DBU) to deprotonate without side reactions.
- Direct Regioselectivity: In Pd-catalyzed couplings, the Boc group shields the pyrazole N–H, favoring C4 substitution over C5 .
Experimental Design:
Compare reaction outcomes with/without Boc protection. For example, Boc removal (TFA/DCM) before coupling increases yields in sterically hindered systems .
Advanced: What computational tools predict intermolecular interactions in co-crystals of this carbamate?
Methodological Answer:
Mercury (CCDC): Visualize packing motifs and calculate interaction energies (e.g., halogen bonding between Br and carbonyl O) .
Hirshfeld Surface Analysis: Quantify Br···H/N contacts (>3.5% contribution indicates significant interactions) .
Molecular Dynamics (MD): Simulate co-crystal stability under thermal stress (e.g., 300 K for 50 ns) .
Basic: How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA; λ = 254 nm). Purity >95% required for biological assays .
- Elemental Analysis: Match C, H, N, Br percentages to theoretical values (±0.3%) .
Advanced: What strategies stabilize this carbamate against hydrolysis under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions: Avoid prolonged exposure to TFA; use scavengers (e.g., triethylsilane) during Boc deprotection .
- Basic Conditions: Substitute NaOH with milder bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) .
Kinetic Study:
Monitor hydrolysis rates (UV-Vis at 270 nm) in pH 2–12 buffers. Half-life >24 hrs at pH 7 confirms stability .
Advanced: How do solvent polarity and temperature affect the compound’s supramolecular assembly?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
